3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group, a propan-2-yl substituted phenoxy group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.
Formation of Oxadiazole Ring: The formation of the oxadiazole ring can be achieved through cyclization reactions involving appropriate reagents and conditions.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
When compared to other oxadiazole derivatives, 3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole: Differing in the position of the nitro group.
3-(3-Nitrophenyl)-5-{[4-(methyl)phenoxy]methyl}-1,2,4-oxadiazole: Differing in the substitution on the phenoxy group.
These variations can lead to differences in reactivity, stability, and biological activity, highlighting the importance of structural modifications in the design of new compounds.
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(2)13-6-8-16(9-7-13)24-11-17-19-18(20-25-17)14-4-3-5-15(10-14)21(22)23/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDAKBYKGAIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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